molecular formula C14H13NO2S B1224663 2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 796067-47-5

2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No. B1224663
CAS RN: 796067-47-5
M. Wt: 259.33 g/mol
InChI Key: CRLOVVXMPXCXPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfanyl compounds, including those resembling “2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid,” often involves strategies that integrate sulfanyl groups into pyridine derivatives. For instance, sulfanylmethyl-installed dimethylaminopyridine compounds have been developed for use in peptide and protein synthesis, demonstrating the importance of such structures in ligation chemistry (Ohkawachi et al., 2020). These methodologies highlight the versatility of sulfanyl groups in facilitating complex synthetic processes.

Molecular Structure Analysis

The molecular structure of compounds similar to “2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid” often features intricate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their chemical behavior and reactivity. For example, studies on related sulfanylpyridine derivatives have elucidated their supramolecular aggregation influenced by factors such as heat, pH change, and light, indicating the sensitive nature of these compounds to external stimuli (Aoki, Nakagawa, & Ichimura, 2000).

Chemical Reactions and Properties

Sulfanyl compounds are known for their reactivity in various chemical reactions, including catalysis and synthesis of complex molecules. The utility of similar compounds in catalysis, such as in the solvent-free synthesis of heterocycles, exemplifies their chemical properties and reactivity patterns (Moosavi‐Zare et al., 2013).

Physical Properties Analysis

The physical properties of “2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid” derivatives, including solubility, melting point, and crystal structure, are critical for their application in material science and drug formulation. For instance, the crystal growth and structural evaluation of similar sulfanylidene compounds provide insights into their stability and potential for incorporation into nonlinear optical materials (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the applications of sulfanylpyridine derivatives. Research into the acid dissociation constants and antimicrobial activity of related compounds underscores the importance of understanding these chemical properties for their effective use in pharmaceuticals and material science (Nural et al., 2018).

Scientific Research Applications

Catalysis and Synthesis

  • 2-[(3,4-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid has been used as a catalyst in the preparation of hexahydroquinolines through a multi-component condensation reaction, highlighting its role in facilitating chemical reactions (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Structural and Molecular Studies

  • This compound has been involved in the formation of bis(tetraphenylantimony)pyridine dicarboxylate, providing insights into the structural features of synthesized compounds via X-ray diffraction analysis (Gubanova et al., 2020).
  • It has also been noted in the study of green-emitting iridium(III) complexes, where its derivatives were characterized using various spectroscopic methods (Constable et al., 2014).

Crystal Engineering

  • In the field of crystal engineering, it's used to explore competing hydrogen-bonding motifs in molecules, providing valuable information on the coexistence of acid–acid and acid–pyridine hydrogen-bonding motifs (Long et al., 2014).

Chemiluminescence Studies

  • Research has been conducted on the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, where derivatives of this compound were synthesized and analyzed (Watanabe et al., 2010).

Chemical Synthesis and Modification

  • The compound has been used in the synthesis of functionalized pyridines, demonstrating its role in the modification and creation of novel chemical structures (Schmidt et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-9-5-6-11(8-10(9)2)18-13-12(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOVVXMPXCXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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